(E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide
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Overview
Description
(E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group substituted with chlorine and fluorine, and two pyrazole rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride, which reacts with 1H-pyrazole derivatives under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, such as coupling with acrylamide derivatives, to yield the final product. The reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)acrylamide
- (E)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propenamide
Uniqueness
This compound stands out due to its specific substitution pattern on the benzyl and pyrazole rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19ClFN5O |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
(E)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H19ClFN5O/c1-3-26-13(2)14(11-22-26)7-8-19(27)23-18-9-10-25(24-18)12-15-16(20)5-4-6-17(15)21/h4-11H,3,12H2,1-2H3,(H,23,24,27)/b8-7+ |
InChI Key |
HQZZFOZXZBLVHJ-BQYQJAHWSA-N |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
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